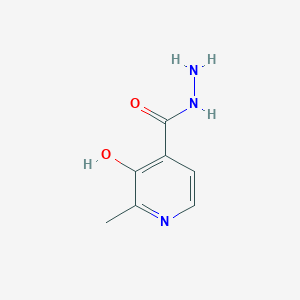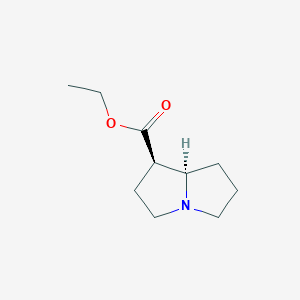![molecular formula C13H8O3 B14685075 8-Methylbenzo[e][2]benzofuran-1,3-dione CAS No. 36440-65-0](/img/structure/B14685075.png)
8-Methylbenzo[e][2]benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylbenzoebenzofuran-1,3-dione is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring This particular compound is characterized by the presence of a methyl group at the 8th position and a dione functionality at the 1st and 3rd positions of the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenzoebenzofuran-1,3-dione can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the reaction of 2-hydroxyacetophenone with methyl iodide in the presence of a base can yield the desired benzofuran derivative . Another method involves the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yields and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed for the synthesis of benzofurans . Additionally, ruthenium-catalyzed cycloisomerization reactions have been developed to produce benzofuran derivatives efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methylbenzoebenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
8-Methylbenzoe
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Benzofuran derivatives have shown promise as antimicrobial and anticancer agents.
Industry: Benzofuran derivatives are used in the production of dyes, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Methylbenzoebenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Benzofuran: The parent compound without the methyl and dione functionalities.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Coumarin: A structurally related compound with a fused benzene and pyrone ring.
Uniqueness: 8-Methylbenzoebenzofuran-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and dione functionality enhances its reactivity and potential therapeutic applications compared to its analogs .
Propiedades
Número CAS |
36440-65-0 |
|---|---|
Fórmula molecular |
C13H8O3 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
8-methylbenzo[e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C13H8O3/c1-7-2-3-8-4-5-9-11(10(8)6-7)13(15)16-12(9)14/h2-6H,1H3 |
Clave InChI |
CQUJZDLOQZEYSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC3=C2C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B14684996.png)
![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)
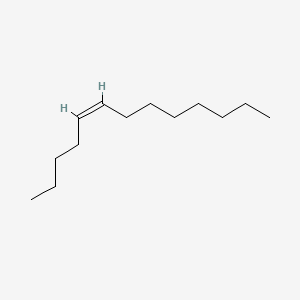
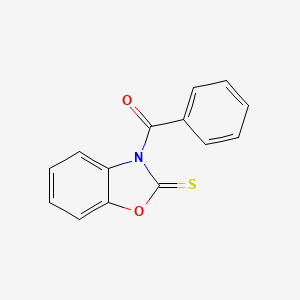
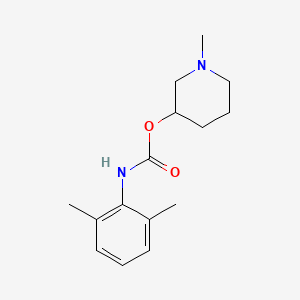
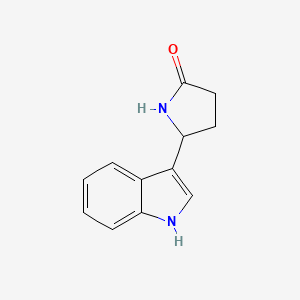
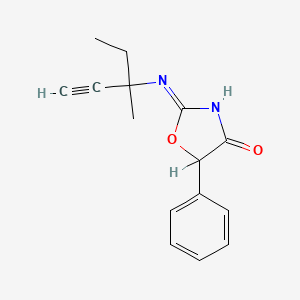
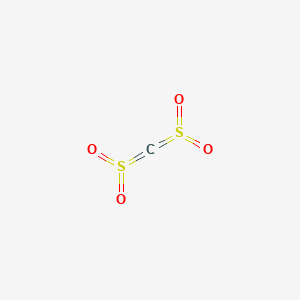
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
